Superior Potency Against the Imatinib-Resistant ABL1 T315I Gatekeeper Mutant
AP23848 exhibits a pronounced and quantifiable potency advantage over its close structural analog AP23464 against the ABL1 T315I mutant, a common cause of imatinib resistance in chronic myeloid leukemia [1]. In standardized biochemical assays, AP23848's IC50 value is three orders of magnitude lower than that of AP23464 [1].
| Evidence Dimension | Inhibitory potency against ABL1 T315I mutant |
|---|---|
| Target Compound Data | IC50 = 5.1 nM |
| Comparator Or Baseline | AP23464 (IC50 >5000 nM) |
| Quantified Difference | >980-fold lower IC50 for AP23848 |
| Conditions | Biochemical kinase inhibition assay, ABL1 T315I mutant |
Why This Matters
For researchers modeling imatinib-resistant CML, selecting AP23848 over AP23464 ensures a potent and measurable biological effect on the T315I mutant, whereas AP23464 would be ineffective at relevant concentrations.
- [1] Kazimierczak P, et al. Table 1. IC50 (ABL1T315I) and cLogP values of AP23464 and its derivatives AP23848, AP23846, and AP23980. Pharmaceuticals (Basel). 2024 Oct 11;17(10):1361. View Source
